![molecular formula C17H14ClN3O3 B352174 2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide CAS No. 321966-67-0](/img/structure/B352174.png)
2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
Scientific Research Applications
Herbicidal Applications
The compound is a derivative of (4-chloro-2-methylphenoxy)acetic acid (MCPA), which is a widely used herbicide . It is used in the synthesis of herbicidal ionic liquids . These ionic liquids have been tested for their herbicidal activity under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
Antimicrobial Activity
The compound has been reported to exhibit antimicrobial properties . The directed phenoxy properties and controlled acidic content of the compound contribute to its consistent antimicrobial activity .
Anticancer and Antitumor Properties
The compound has been found to have anticancer and antitumor properties . This makes it a potential candidate for further research in cancer treatment .
Analgesic and Anti-inflammatory Properties
The compound also exhibits analgesic and anti-inflammatory properties . This suggests potential applications in the development of pain relief and anti-inflammatory medications .
Environmental Remediation
Phenoxy herbicides, including derivatives of this compound, are recognized as a source of emerging environmental contamination . Research is being conducted on nature-based methods such as bio-, phyto-, and rhizoremediation for the effective elimination of phenoxy herbicides from the environment .
Adsorption Studies
Research has been conducted on the adsorption of MCPA on amine-modified magnetic nanoparticles . This research is crucial for understanding the behavior of these compounds in the environment and developing methods for their removal .
Future Directions
Mechanism of Action
Target of Action
It is often the case that such compounds target specific proteins or enzymes within the cell .
Mode of Action
The compound is a synthetic auxin, similar to 2,4-D . It can be absorbed by the roots, stems, and leaves of plants. In monocotyledonous plants, it is easily metabolized and loses its toxicity. Dicotyledonous plants cannot metabolize it, leading to leaf twisting, root deformation, and loss of water and nutrient absorption capabilities, eventually leading to death .
Biochemical Pathways
As a synthetic auxin, it likely affects the auxin signaling pathway, which plays a crucial role in plant growth and development .
Pharmacokinetics
As a synthetic auxin, it is likely absorbed by the roots, stems, and leaves of plants, distributed throughout the plant, metabolized (or not, in the case of dicotyledonous plants), and eventually excreted .
Result of Action
The result of the compound’s action is the death of dicotyledonous plants due to leaf twisting, root deformation, and loss of water and nutrient absorption capabilities .
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-8-11(18)6-7-14(10)24-9-15(22)20-21-16-12-4-2-3-5-13(12)19-17(16)23/h2-8,19,23H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJTBBVGDXUFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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